2-Amino-2-(4-ethylphenyl)acetonitrile
CAS No.: 746571-09-5
Cat. No.: VC2058075
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 746571-09-5 |
|---|---|
| Molecular Formula | C10H12N2 |
| Molecular Weight | 160.22 g/mol |
| IUPAC Name | 2-amino-2-(4-ethylphenyl)acetonitrile |
| Standard InChI | InChI=1S/C10H12N2/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6,10H,2,12H2,1H3 |
| Standard InChI Key | WYIGXKOCXUIPMW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(C#N)N |
| Canonical SMILES | CCC1=CC=C(C=C1)C(C#N)N |
Introduction
Chemical Structure and Properties
2-Amino-2-(4-ethylphenyl)acetonitrile features a central carbon atom with three key substituents: an amino group (-NH₂), a cyano group (-CN), and a 4-ethylphenyl group. This arrangement creates a chiral center at the carbon connecting these groups, potentially leading to stereoisomeric forms of the compound.
Basic Identification
The compound is identified by the following specifications:
| Parameter | Value |
|---|---|
| Chemical Name | 2-Amino-2-(4-ethylphenyl)acetonitrile |
| CAS Number | 746571-09-5 |
| Molecular Formula | C₁₀H₁₂N₂ |
| Appearance | Not specified in available data |
The compound's CAS registration (746571-09-5) confirms its recognition as a distinct chemical entity within research and commercial contexts .
Structural Analysis
The 4-ethylphenyl group provides a certain degree of lipophilicity to the molecule, while the amino group offers potential for hydrogen bonding and further derivatization. The nitrile group (-C≡N) serves as a versatile functional handle that can be transformed into various other functional groups, including amides, acids, and amines.
Related Compounds and Structural Analogues
Comparable Acetonitrile Derivatives
Several structurally related compounds provide insight into the potential properties and reactivity of 2-amino-2-(4-ethylphenyl)acetonitrile:
(2-Ethylphenyl)acetonitrile
This analogue (CAS: 74533-20-3) differs by lacking the amino group at the alpha position and having the ethyl substituent at the 2-position rather than the 4-position of the phenyl ring. It has a molecular weight of 145.20 g/mol and exhibits distinct chemical properties .
2-(4-Aminophenyl)acetonitrile
This compound (CAS: 3544-25-0) features an amino group on the phenyl ring rather than at the alpha position to the nitrile. It has a molecular weight of 132.163 g/mol and exhibits physical properties including:
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Density: 1.1±0.1 g/cm³
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Boiling Point: 312.0±0.0 °C at 760 mmHg
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Melting Point: 45-48 °C
Comparative Properties Table
| Compound | Molecular Formula | Molecular Weight | Structural Distinction |
|---|---|---|---|
| 2-Amino-2-(4-ethylphenyl)acetonitrile | C₁₀H₁₂N₂ | ~160 g/mol (estimated) | Amino group at alpha position to nitrile, ethyl group at para position |
| (2-Ethylphenyl)acetonitrile | C₁₀H₁₁N | 145.20 g/mol | No amino group, ethyl at ortho position |
| 2-(4-Aminophenyl)acetonitrile | C₈H₈N₂ | 132.163 g/mol | Amino group on phenyl ring, no ethyl group |
Spectroscopic Data
For related aminoacetonitrile compounds, the following spectroscopic patterns have been observed and may provide insight into the spectroscopic properties of 2-amino-2-(4-ethylphenyl)acetonitrile:
NMR Characteristics
Related aminoacetonitrile compounds show distinctive patterns in ¹H NMR and ¹³C NMR:
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¹H NMR typically shows signals for aromatic protons between 6.5-7.5 ppm
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Signals for methylene protons adjacent to the nitrile group appear around 4.0-4.5 ppm
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Amino protons often appear as broad signals at variable chemical shifts
IR Spectroscopy
Expected characteristic IR absorption bands would include:
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Nitrile (C≡N) stretch around 2200-2240 cm⁻¹
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N-H stretching of the amino group around 3300-3500 cm⁻¹
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Aromatic C-H stretching around 3000-3100 cm⁻¹
Applications and Research Uses
Chemical Research
2-Amino-2-(4-ethylphenyl)acetonitrile is primarily identified as a research chemical with potential applications in several areas :
Synthetic Intermediates
The compound's functional groups make it valuable as a building block in organic synthesis:
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The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines
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The primary amine is suitable for various coupling reactions
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The ethylphenyl moiety provides opportunities for further functionalization
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